(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.2 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . The compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and an acetaldehyde functional group .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to undergo nucleophilic addition–elimination reactions . This suggests that (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde might interact with its targets through similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
Pyrazole derivatives have been implicated in various biochemical pathways, suggesting that this compound could potentially influence similar pathways .
Pharmacokinetics
Its molecular weight (1522 g/mol) and predicted properties such as boiling point (2486±280 °C) and density (106±01 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
Based on the known actions of similar pyrazole derivatives, it could potentially influence cellular processes through its interactions with various targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of 3,4,5-trimethylpyrazole with an appropriate aldehyde precursor . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of (3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biochemistry: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
(3,4,5-Trimethyl-1H-pyrazol-1-yl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde is unique due to its specific combination of a pyrazole ring with three methyl groups and an aldehyde functional group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research .
Properties
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDRVWSQHZOUDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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